Cas no 1260887-45-3 (Methyl 2-chloro-4-fluoro-3-methylbenzoate)

Methyl 2-chloro-4-fluoro-3-methylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-chloro-4-fluoro-3-methylbenzoate
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- インチ: 1S/C9H8ClFO2/c1-5-7(11)4-3-6(8(5)10)9(12)13-2/h3-4H,1-2H3
- InChIKey: LRLNNIXUTMDFST-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(=O)OC)=CC=C(C=1C)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 198
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 2.9
Methyl 2-chloro-4-fluoro-3-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015010368-500mg |
Methyl 2-chloro-4-fluoro-3-methylbenzoate |
1260887-45-3 | 97% | 500mg |
$823.15 | 2023-09-03 | |
Alichem | A015010368-1g |
Methyl 2-chloro-4-fluoro-3-methylbenzoate |
1260887-45-3 | 97% | 1g |
$1460.20 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846680-1g |
Methyl 2-chloro-4-fluoro-3-methylbenzoate |
1260887-45-3 | 98% | 1g |
¥7276.00 | 2024-08-09 | |
A2B Chem LLC | BA08414-250mg |
Methyl 2-chloro-4-fluoro-3-methylbenzoate |
1260887-45-3 | 96% | 250mg |
$249.00 | 2024-04-20 | |
Aaron | AR01JXII-250mg |
Methyl 2-chloro-4-fluoro-3-methylbenzoate |
1260887-45-3 | 95% | 250mg |
$500.00 | 2025-02-12 | |
A2B Chem LLC | BA08414-1g |
Methyl 2-chloro-4-fluoro-3-methylbenzoate |
1260887-45-3 | 96% | 1g |
$608.00 | 2024-04-20 | |
Alichem | A015010368-250mg |
Methyl 2-chloro-4-fluoro-3-methylbenzoate |
1260887-45-3 | 97% | 250mg |
$489.60 | 2023-09-03 | |
A2B Chem LLC | BA08414-500mg |
Methyl 2-chloro-4-fluoro-3-methylbenzoate |
1260887-45-3 | 95% | 500mg |
$330.00 | 2024-01-04 | |
Aaron | AR01JXII-1g |
Methyl 2-chloro-4-fluoro-3-methylbenzoate |
1260887-45-3 | 95% | 1g |
$800.00 | 2025-02-12 |
Methyl 2-chloro-4-fluoro-3-methylbenzoate 関連文献
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
Methyl 2-chloro-4-fluoro-3-methylbenzoateに関する追加情報
Methyl 2-chloro-4-fluoro-3-methylbenzoate (CAS No. 1260887-45-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-chloro-4-fluoro-3-methylbenzoate (CAS No. 1260887-45-3) is a significant intermediate in the realm of pharmaceutical chemistry, playing a pivotal role in the synthesis of various bioactive molecules. This compound, characterized by its unique structural features, has garnered considerable attention due to its utility in developing novel therapeutic agents. The presence of both chloro and fluoro substituents on the benzoate ring imparts distinct electronic and steric properties, making it a valuable building block for medicinal chemists.
The chemical structure of Methyl 2-chloro-4-fluoro-3-methylbenzoate consists of a benzoate core substituted with a methyl group at the 3-position, a chloro group at the 2-position, and a fluoro group at the 4-position. This arrangement not only enhances its reactivity but also influences its interaction with biological targets. The benzoate moiety is particularly noteworthy, as it is a common pharmacophore in many drugs, contributing to their binding affinity and metabolic stability.
In recent years, the demand for fluorinated aromatic compounds has surged due to their favorable pharmacokinetic properties. The fluoro group in Methyl 2-chloro-4-fluoro-3-methylbenzoate is known to improve lipophilicity and metabolic stability, which are crucial factors in drug design. Furthermore, the chloro substituent can serve as a handle for further functionalization, allowing for the creation of more complex molecular architectures.
One of the most compelling applications of Methyl 2-chloro-4-fluoro-3-methylbenzoate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By leveraging the reactivity of this compound, researchers have developed novel inhibitors that target specific kinases with high selectivity. For instance, derivatives of this compound have been investigated as potential treatments for tyrosine kinase-driven cancers, demonstrating promising preclinical results.
The pharmaceutical industry has also explored the use of Methyl 2-chloro-4-fluoro-3-methylbenzoate in the development of antiviral agents. The unique electronic properties of this compound allow it to interact with viral proteases and polymerases, inhibiting their activity and thereby preventing viral replication. Recent studies have highlighted its potential in combating emerging viral threats, underscoring its importance as a scaffold for antiviral drug discovery.
Beyond its applications in oncology and virology, Methyl 2-chloro-4-fluoro-3-methylbenzoate has shown promise in addressing neurological disorders. Researchers have utilized this compound to develop novel neuroprotective agents that target pathways involved in neurodegeneration. The ability of fluorinated benzoates to cross the blood-brain barrier efficiently makes them particularly suitable for treating central nervous system disorders.
The synthesis of Methyl 2-chloro-4-fluoro-3-methylbenzoate involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the functionalization of a benzene ring followed by selective halogenation and esterification steps. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance yield and purity. These methods underscore the importance of innovation in chemical synthesis for producing high-quality intermediates like this one.
The safety profile of Methyl 2-chloro-4-fluoro-3-methylbenzoate is another critical aspect that merits attention. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure worker safety. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through appropriate personal protective equipment (PPE). These measures align with best practices in industrial chemistry and pharmaceutical manufacturing.
In conclusion, Methyl 2-chloro-4-fluoro-3-methylbenzoate (CAS No. 1260887-45-3) is a multifaceted intermediate with broad applications in drug discovery and development. Its unique structural features make it an invaluable tool for medicinal chemists seeking to design novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its significance in modern pharmaceutical chemistry is poised to grow even further.
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